Cas no 1869077-78-0 (2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide)

2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 1869077-78-0
- 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide
- EN300-1123637
-
- インチ: 1S/C9H16N4O2/c1-2-15-7-5-12-13(6-7)4-3-8(10)9(11)14/h5-6,8H,2-4,10H2,1H3,(H2,11,14)
- InChIKey: JERVCGUXHAEOJA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=NN(C=1)CCC(C(N)=O)N
計算された属性
- せいみつぶんしりょう: 212.12732577g/mol
- どういたいしつりょう: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 96.2Ų
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123637-2.5g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1123637-5.0g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 5g |
$4764.0 | 2023-05-24 | ||
Enamine | EN300-1123637-0.25g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1123637-1.0g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 1g |
$1643.0 | 2023-05-24 | ||
Enamine | EN300-1123637-0.1g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1123637-10g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1123637-0.5g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
Enamine | EN300-1123637-10.0g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 10g |
$7065.0 | 2023-05-24 | ||
Enamine | EN300-1123637-5g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1123637-1g |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
1869077-78-0 | 95% | 1g |
$1343.0 | 2023-10-26 |
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jose A. Bencomo,Scott T. Iacono,Jena McCollum J. Mater. Chem. A, 2018,6, 12308-12315
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamideに関する追加情報
Introduction to 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide (CAS No. 1869077-78-0)
2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. Its molecular structure, featuring a butanamide backbone linked to a pyrazole ring, makes it a versatile intermediate in the development of bioactive molecules. The compound's unique chemical properties and its potential biological activities have garnered attention from researchers exploring novel therapeutic agents.
The CAS number 1869077-78-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research papers, patents, and industrial applications. This numbering system is crucial for distinguishing it from other structurally similar molecules, facilitating accurate documentation and communication in the scientific community.
In recent years, the demand for innovative pharmaceutical intermediates has surged, driven by the need for more effective and targeted treatments. 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide has emerged as a promising candidate due to its structural features that can be modified to enhance binding affinity and selectivity in drug design. The presence of both an amino group and an ethoxy-substituted pyrazole moiety provides multiple sites for functionalization, making it a valuable building block in medicinal chemistry.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The pyrazole scaffold is well-documented for its pharmacological properties, often serving as a core structure in drugs targeting various diseases. For instance, derivatives of pyrazole have shown promise in anti-inflammatory, antiviral, and anticancer applications. By incorporating this motif into 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide, researchers can leverage these known biological activities while exploring new mechanisms of action.
The butanamide portion of the molecule further enhances its utility as a synthetic intermediate. Butanamides are known for their stability and compatibility with a wide range of chemical reactions, including acylation, amidation, and coupling reactions. This stability allows for flexible modifications without compromising the integrity of the core structure, enabling the creation of diverse derivatives with tailored properties.
Recent studies have highlighted the importance of 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By designing molecules that specifically target kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of this compound make it an attractive candidate for such applications.
The synthesis of 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex framework efficiently. These methods not only improve the efficiency of production but also allow for scalable synthesis suitable for industrial applications.
In addition to its pharmaceutical potential, 2-amino-4-(4-ethoxy-1H-pyrazol-1-yl)butanamide has shown promise in material science applications. Its ability to form stable complexes with metal ions makes it useful in developing coordination polymers and metal organic frameworks (MOFs). These materials have diverse applications, including catalysis, gas storage, and separation technologies.
The growing interest in green chemistry has also influenced the research on this compound. Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. Solvent-free reactions and catalytic methods are being explored to make the production process more sustainable while maintaining high chemical yields.
The analytical characterization of 2-amino-4-(4-ethoxy-1H-pyrazol-1-ybutanamide) is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical methods are essential for confirming the identity of the compound and ensuring its quality before further applications.
In conclusion, 2-amino - 4 - ( 4 - ethoxy - 1 H - pyrazol - 1 - yl ) butanamide ( CAS No . 1869077 - 78 - 0 ) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and material science . Its unique structural features , combined with its synthetic versatility , make it a valuable asset in developing next-generation therapeutics . As research continues to uncover new applications , this compound is poised to play an increasingly important role in scientific innovation .
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